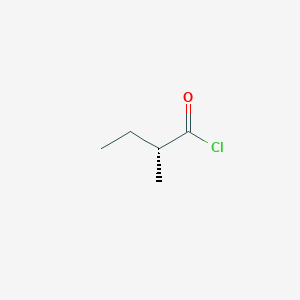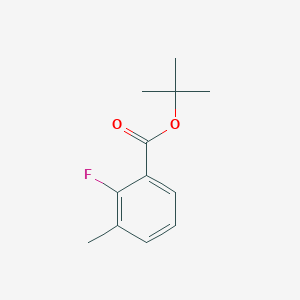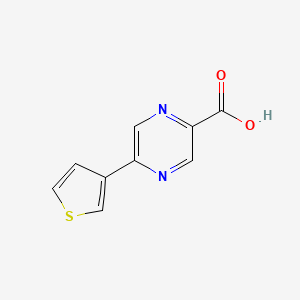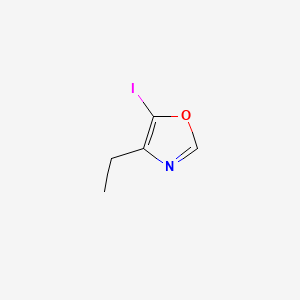
tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the diazirine group. The tert-butyl group is often added to protect the carboxylate during the synthesis process. Specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: tert-Butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate is used as a photoaffinity label to study molecular interactions. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules, allowing researchers to identify binding sites.
Biology: In biological research, this compound is used to study protein-ligand interactions. By incorporating the compound into biological systems, researchers can use photoaffinity labeling to identify and characterize protein binding sites.
Medicine: In medicine, the compound’s ability to form covalent bonds with target molecules makes it useful in drug discovery and development. It can help identify potential drug targets and understand the mechanism of action of new drugs.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique reactivity can be harnessed to create specialized polymers and other advanced materials.
作用機序
The mechanism of action of tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate involves the activation of the diazirine ring by UV light. This activation forms a reactive carbene intermediate, which can covalently bond to nearby molecules. This covalent bonding allows researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and the molecules present in the system.
類似化合物との比較
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate is unique due to its diazirine ring, which provides the ability to form reactive carbenes upon UV activation. This property is particularly valuable in photoaffinity labeling, making it a powerful tool for studying molecular interactions. Similar compounds may lack this specific functionality, limiting their utility in certain applications.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
tert-butyl 4-(3H-diazirin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9-12-13-9/h8-9H,4-7H2,1-3H3 |
InChIキー |
PRBSWGPCSSISBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13449445.png)
![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)
![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)








![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
